3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is a complex organic compound featuring a pyrazole and diazepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the diazepine ring. Key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents.
Construction of the diazepine ring: This involves cyclization reactions, often using reagents like hydrazine and appropriate carbonyl compounds.
Final coupling: The pyrazole and diazepine intermediates are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole and diazepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazole and diazepine systems.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicinal chemistry, 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid: This compound shares the pyrazole and diazepine ring systems but has different substituents.
(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]thiadiazine: Another compound with a pyrazole ring, but with a different heterocyclic system.
Uniqueness
The uniqueness of 3-(5-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid lies in its specific combination of pyrazole and diazepine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N5O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[5-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid |
InChI |
InChI=1S/C19H27N5O3/c1-14-11-15(2)23(20-14)9-3-5-18(25)22-8-4-10-24-17(13-22)12-16(21-24)6-7-19(26)27/h11-12H,3-10,13H2,1-2H3,(H,26,27) |
InChI Key |
SFHUXZJTHVKYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)N2CCCN3C(=CC(=N3)CCC(=O)O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.